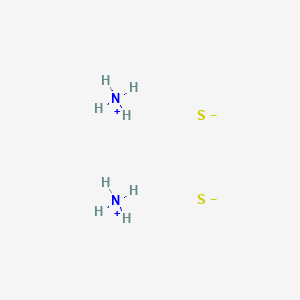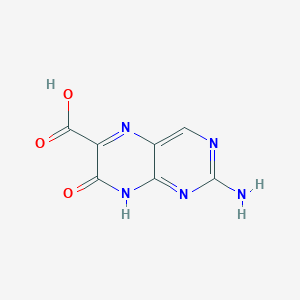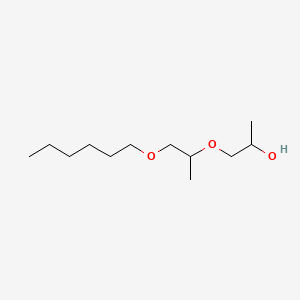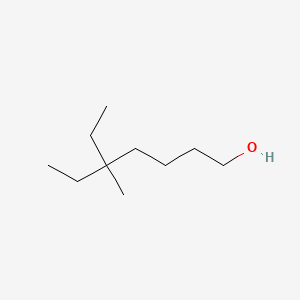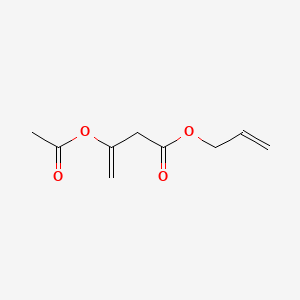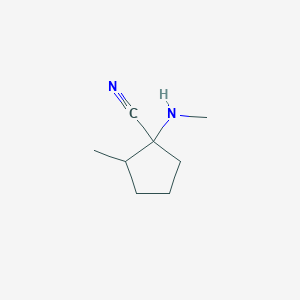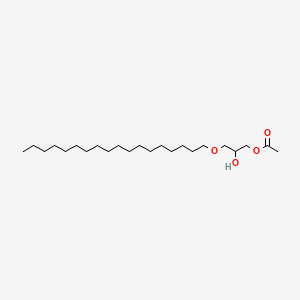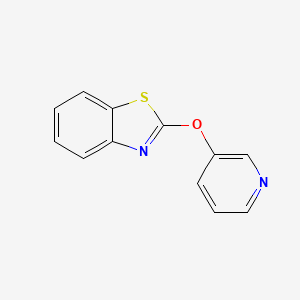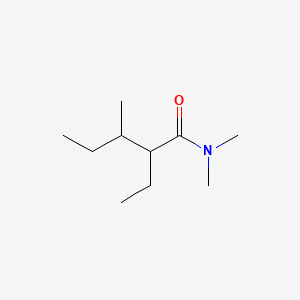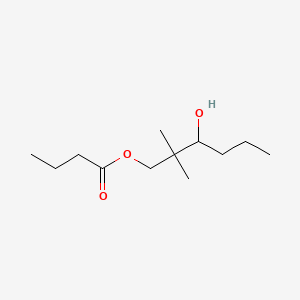
2,6-Dimethyloct-6-en-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyloct-6-en-2-yl acetate is an organic compound with the molecular formula C12H22O2. It is known for its distinctive chemical structure, which includes a double bond and an acetate group. This compound is often used in various industrial and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dimethyloct-6-en-2-yl acetate can be synthesized through the esterification of 2,6-dimethyloct-6-en-2-ol with acetic anhydride in the presence of a catalyst such as pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction typically involves heating the mixture and then purifying the product through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced purification techniques such as fractional distillation and chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyloct-6-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters or amides.
Aplicaciones Científicas De Investigación
2,6-Dimethyloct-6-en-2-yl acetate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyloct-6-en-2-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. Additionally, the double bond in the compound’s structure allows it to engage in various addition reactions, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyloct-7-en-2-ol: Similar structure but lacks the acetate group.
3,7-Dimethyloct-6-enyl acetate: Similar structure with slight variations in the position of the double bond and functional groups.
Uniqueness
2,6-Dimethyloct-6-en-2-yl acetate is unique due to its specific combination of a double bond and an acetate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in the formulation of fragrances and flavors .
Propiedades
Número CAS |
71662-23-2 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
[(E)-2,6-dimethyloct-6-en-2-yl] acetate |
InChI |
InChI=1S/C12H22O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h6H,7-9H2,1-5H3/b10-6+ |
Clave InChI |
XSRPTQWSAJWCQZ-UXBLZVDNSA-N |
SMILES isomérico |
C/C=C(\C)/CCCC(C)(C)OC(=O)C |
SMILES canónico |
CC=C(C)CCCC(C)(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


